Lymphoscan

Description

Properties

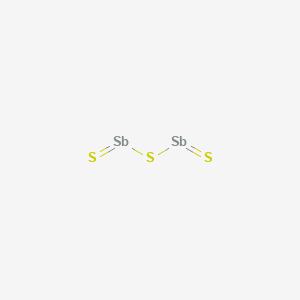

IUPAC Name |

sulfanylidene(sulfanylidenestibanylsulfanyl)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBMMJGTJFPEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Sb]S[Sb]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2S3, S3Sb2 | |

| Record name | antimony(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6030732 | |

| Record name | Antimony trisulfide colloid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |

| Record name | Antimony sulfide (Sb2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.562 g/cu cm at 25 °C | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |

CAS No. |

1345-04-6 | |

| Record name | Antimony trisulfide colloid [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony sulfide (Sb2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony trisulfide colloid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

550 °C | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Lymphoscan™ (Technetium Tc 99m Tilmanocept) in Sentinel Lymph Nodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphoscan™ (technetium Tc 99m tilmanocept) is a receptor-targeted radiopharmaceutical agent designed for sentinel lymph node (SLN) mapping, a critical procedure in the staging of various cancers, including breast cancer and melanoma.[1] Its unique mechanism of action, centered on specific binding to the mannose receptor (CD206), offers rapid and reliable localization of SLNs. This technical guide provides an in-depth exploration of the core mechanism of action of Lymphoscan, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Molecular Composition and Targeting Moiety

Lymphoscan is a macromolecule comprising a 10 kDa dextran backbone.[2] To this backbone, multiple units of two key functional components are covalently attached:

-

Mannose: These sugar moieties act as the targeting ligands.[1][2][3][4][5]

-

Diethylenetriaminepentaacetic acid (DTPA): These molecules serve as chelating agents for the gamma-emitting radionuclide, technetium-99m (99mTc).[1][2][4][5]

The resulting molecule, technetium Tc 99m tilmanocept, has a small molecular size of approximately 7 nanometers, which facilitates its rapid clearance from the injection site and migration into the lymphatic system.[1][3][4]

Core Mechanism of Action: Receptor-Mediated Binding

The fundamental mechanism of Lymphoscan's action in sentinel lymph nodes is its specific, high-affinity binding to the mannose receptor, also known as CD206.[1][2][3][4][5][6][7] This receptor is a C-type lectin predominantly expressed on the surface of macrophages and dendritic cells, which are found in high concentrations within lymph nodes.[1][3][4][5][6][7]

The process can be broken down into the following key steps:

-

Administration and Lymphatic Drainage: Lymphoscan is administered via intradermal, subcutaneous, subareolar, or peritumoral injection near the primary tumor.[2] Due to its small size, it rapidly clears the injection site and enters the lymphatic capillaries.

-

Transport to Sentinel Lymph Nodes: The lymphatic fluid carries Lymphoscan to the first draining lymph nodes, the sentinel lymph nodes.

-

Receptor Binding and Retention: Within the SLNs, the mannose ligands on the Lymphoscan molecule bind with high affinity to the CD206 receptors on the surface of macrophages and dendritic cells.[1][3][4][5][6][7] This receptor-ligand interaction leads to the accumulation and retention of the radiopharmaceutical within the SLNs.[1][3][4] This specific binding prevents further migration to second-echelon lymph nodes.[4]

-

Detection: The chelated 99mTc emits gamma radiation, allowing for the precise localization of the SLNs using a handheld gamma probe or a gamma camera during lymphoscintigraphy.[1] Lymphoscan is typically detectable in lymph nodes within 10 to 15 minutes and for up to 30 hours post-injection.[2][3]

This receptor-mediated mechanism distinguishes Lymphoscan from traditional colloid-based agents, which are passively trapped in lymph nodes based on particle size.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity, pharmacokinetics, and localization of Lymphoscan in sentinel lymph nodes.

| Parameter | Value | Reference |

| Equilibrium Dissociation Constant (Kd) | 0.12 ± 0.07 nM | [8][9] |

| 0.12 nmol/L | [5][10] |

Table 1: Binding Affinity of Technetium Tc 99m Tilmanocept for the CD206 Receptor.

| Parameter | Value | Reference |

| Injection Site Clearance Half-Life (t1/2) | 2.72 ± 1.57 hours | [9][11] |

| Uptake in Sentinel Lymph Nodes (% Injected Dose) | 1.95% | [12] |

| 0.73 ± 0.94% | [8] | |

| Number of Sentinel Lymph Nodes Identified (Median) | 3.0 | [3][12] |

Table 2: Pharmacokinetics and Sentinel Lymph Node Localization of Technetium Tc 99m Tilmanocept.

Experimental Protocols

In Vitro Receptor Binding Assay (Saturation and Competition)

This protocol outlines a method to determine the binding affinity (Kd) and receptor density (Bmax) of 99mTc-tilmanocept for the CD206 receptor in tissue homogenates.

1. Tissue Homogenate Preparation:

-

Excise tissue rich in macrophages, such as lymph nodes or liver, from a suitable animal model (e.g., rabbit).[8]

-

Homogenize the tissue in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 10 mM CaCl2 and 0.1% BSA).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Saturation Binding Assay:

-

Prepare a series of dilutions of 99mTc-tilmanocept in binding buffer to achieve a range of concentrations (e.g., 0.01 to 10 nM).

-

In a series of tubes, add a fixed amount of the membrane preparation (e.g., 50-100 µg of protein).

-

To each tube, add a specific concentration of 99mTc-tilmanocept.

-

To a parallel set of tubes for determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM mannan) in addition to the 99mTc-tilmanocept.

-

Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Determine Kd and Bmax by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.

3. Competitive Binding Assay:

-

Prepare a series of dilutions of an unlabeled competitor (e.g., mannan or unlabeled tilmanocept).

-

In a series of tubes, add a fixed amount of the membrane preparation.

-

Add a fixed concentration of 99mTc-tilmanocept (typically at or below the Kd value).

-

Add increasing concentrations of the unlabeled competitor to the tubes.

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Biodistribution Study

This protocol describes a method to assess the distribution and accumulation of 99mTc-tilmanocept in various organs and tissues of a small animal model.

1. Animal Model and Preparation:

-

Use healthy, adult rodents (e.g., mice or rats).

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

House the animals in accordance with institutional guidelines for animal care.

2. Administration of 99mTc-tilmanocept:

-

Prepare a sterile solution of 99mTc-tilmanocept at a known radioactivity concentration.

-

Administer a precise volume of the solution to each animal via a relevant route (e.g., subcutaneous or intravenous injection). The injected dose should be recorded for each animal.

3. Tissue Collection and Measurement:

-

At predetermined time points post-injection (e.g., 1, 4, and 24 hours), euthanize the animals using an approved method.

-

Dissect and collect major organs and tissues of interest (e.g., injection site, lymph nodes, blood, liver, spleen, kidneys, muscle, bone).

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.

4. Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Calculate the ratio of radioactivity in target tissues (e.g., lymph nodes) to non-target tissues (e.g., muscle) to assess targeting efficiency.

Visualizations

Caption: Mechanism of Lymphoscan action in sentinel lymph nodes.

Caption: Workflow for in vitro receptor binding assay.

Conclusion

The mechanism of action of Lymphoscan in sentinel lymph nodes is a specific, receptor-mediated process that relies on the high-affinity interaction between the mannose moieties of the drug and the CD206 receptors on macrophages and dendritic cells. This targeted approach results in rapid localization and prolonged retention within the sentinel lymph nodes, providing a reliable and efficient tool for lymphatic mapping and cancer staging. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and nuclear medicine.

References

- 1. osti.gov [osti.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. 99mTc labelled model drug carriers - labeling, stability and organ distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodistribution and scintigraphic evaluation of 99mTc-Mannan complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uwec.edu [chem.uwec.edu]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]

- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

Technical Guide: Binding Affinity of Technetium Tc 99m Tilmanocept to the CD206 Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Technetium Tc 99m tilmanocept, marketed as Lymphoseek®, is a receptor-targeted radiopharmaceutical designed for sentinel lymph node (SLN) mapping.[1][2] Its efficacy is rooted in the specific, high-affinity binding of its mannose ligands to the CD206 receptor, also known as the mannose receptor, which is highly expressed on the surface of macrophages and dendritic cells within lymph nodes.[3][4][5] This document provides a comprehensive technical overview of the binding affinity, the molecular mechanism of action, and the experimental methodologies used to characterize the interaction between Tc 99m tilmanocept and the CD206 receptor.

Introduction to Tc 99m Tilmanocept and the CD206 Receptor

2.1 Technetium Tc 99m Tilmanocept

Tc 99m tilmanocept is a synthetic, small-molecule radiopharmaceutical.[4] Structurally, it consists of a 10 kDa dextran backbone to which multiple units of mannose and diethylenetriaminepentaacetic acid (DTPA) are covalently attached.[5][6] The mannose units act as the targeting ligands, while the DTPA chelates the gamma-emitting radionuclide, technetium-99m, for imaging.[5][7] With a molecular diameter of approximately 7 nanometers, its small size facilitates rapid clearance from the injection site and transit through lymphatic vessels.[3][8]

2.2 The CD206 (Mannose) Receptor

The CD206 receptor is a 175 kDa transmembrane protein and a member of the C-type lectin receptor family.[9][10] It is predominantly expressed on the surface of macrophages and dendritic cells, key components of the reticuloendothelial system found in high concentrations in lymph nodes.[6][11] The receptor plays a role in both innate and adaptive immunity by recognizing and internalizing glycoproteins with terminal mannose, fucose, or N-acetylglucosamine residues.[10] Its high expression on SLN-resident cells makes it an ideal target for a lymphatic mapping agent.[1][4]

Quantitative Binding Affinity Data

The binding affinity of Tc 99m tilmanocept to the CD206 receptor has been quantified through various in vitro studies. The key parameter for affinity is the equilibrium dissociation constant (Kd), where a lower value indicates a tighter binding interaction. The data demonstrates a high-affinity interaction, crucial for the agent's retention in sentinel lymph nodes.

| Parameter | Value | Species/System | Source |

| Dissociation Constant (Kd) | 2.76 x 10⁻¹¹ M (27.6 pM) | Human Mannose Binding Receptors | [12][13] |

| Dissociation Constant (Kd) | 0.12 ± 0.07 nM (120 pM) | Rat Liver Assay | [8] |

Mechanism of Receptor Binding and Internalization

The mechanism of action for Tc 99m tilmanocept is a receptor-mediated process. The multiple mannose units on the dextran backbone allow for multivalent binding to CD206 receptors on the cell surface. This high-avidity interaction leads to the retention of the agent within the lymph node. Following binding, the receptor-ligand complex is internalized by the cell, which further sequesters the radiopharmaceutical within the target tissue for up to 30 hours, providing a stable signal for detection.[3][5]

Caption: Tc 99m Tilmanocept binds to CD206, leading to internalization.

Experimental Protocols for Affinity Determination

The high affinity of Tc 99m tilmanocept for CD206 has been confirmed through several complementary experimental approaches. These studies demonstrate the specificity of the interaction and validate the receptor-targeted mechanism.

5.1 Competitive Binding Assays

Competitive inhibition experiments are a standard method for demonstrating binding specificity.

-

Objective: To demonstrate that tilmanocept binds specifically to mannose-binding receptors.

-

Methodology:

-

Cell Culture: Human macrophages, which highly express CD206, are cultured.[1]

-

Ligand Labeling: Tilmanocept is labeled with a fluorescent dye (e.g., Cy3) for detection.[1]

-

Competition: Macrophages are pre-incubated with an excess of an unlabeled competitor, such as mannan (a mannose polymer), before the addition of Cy3-labeled tilmanocept.[1] A non-competing sugar, such as GalNAc, is used as a negative control.[1]

-

Incubation: The cells are incubated with Cy3-tilmanocept to allow binding to occur.

-

Detection & Analysis: The amount of bound Cy3-tilmanocept is quantified using methods like flow cytometry. A significant reduction in fluorescent signal in the presence of mannan, but not the control sugar, indicates specific binding to a mannose-recognizing receptor.[1]

-

5.2 Receptor Knockdown and Overexpression Studies

To definitively identify CD206 as the primary receptor, studies using genetic modification of cells are employed.

-

Objective: To confirm that CD206 is the specific receptor for tilmanocept.

-

Methodology:

-

siRNA Knockdown: Human macrophages are treated with small interfering RNA (siRNA) to specifically reduce the expression of the CD206 receptor.[1]

-

Binding Assay: A binding assay using labeled tilmanocept is performed on these CD206-deficient macrophages and compared to control cells. A marked reduction in binding in the knockdown cells provides strong evidence that CD206 is the primary receptor.[1]

-

Receptor Overexpression: Conversely, a cell line that does not normally express the receptor, such as HEK 293 cells, is transfected to express human CD206.[1]

-

Binding Confirmation: Increased binding of labeled tilmanocept to the transfected cells compared to non-transfected controls confirms that the presence of CD206 is sufficient for binding.[1]

-

5.3 Visualization by Confocal Microscopy

This technique allows for the direct visualization of the binding and localization of tilmanocept on the cell surface.

-

Objective: To visually confirm the colocalization of tilmanocept with the CD206 receptor on the cell membrane.

-

Methodology:

-

Cell Preparation: Macrophages are cultured on slides suitable for microscopy.

-

Labeling: The cells are incubated with fluorescently labeled tilmanocept (e.g., Cy3-tilmanocept). The CD206 receptor is simultaneously labeled with a specific antibody conjugated to a different fluorophore.

-

Imaging: The cells are imaged using a confocal microscope.

-

Analysis: The images are analyzed to determine if the fluorescent signals from tilmanocept and the CD206 receptor overlap, indicating colocalization on the cell surface.[1]

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The clinical utility of Technetium Tc 99m tilmanocept is fundamentally based on its well-characterized, high-affinity binding to the CD206 receptor. Quantitative data consistently shows a picomolar dissociation constant, indicative of a very strong and specific interaction.[12][13] Detailed experimental protocols, including competitive binding assays and receptor knockdown studies, have rigorously validated that CD206 is the primary molecular target.[1] This precise, receptor-mediated mechanism ensures rapid uptake and prolonged retention in sentinel lymph nodes, making Tc 99m tilmanocept a highly effective agent for lymphatic mapping and cancer staging.[3][4]

References

- 1. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lymphoseek | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]

- 3. lymphoseek.com [lymphoseek.com]

- 4. Verification of Lymphoseek® Mechanism of Action Published in Journal of Immunology :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]

- 5. d-nb.info [d-nb.info]

- 6. Technetium Tc 99m tilmanocept fails to detect sentinel lymph nodes in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. lymphoseek.com [lymphoseek.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Unveiling the Molecular Architecture of Lymphoscan: A Technical Guide to its Size and Significance

For Immediate Release

DUBLIN, OH – In the landscape of radiopharmaceuticals for lymphatic mapping, Lymphoscan™ (Technetium Tc 99m Tilmanocept) has emerged as a pivotal agent, distinguished by its unique molecular characteristics. This technical guide provides an in-depth exploration of the molecular size of Lymphoscan and its profound implications for clinical efficacy, particularly in sentinel lymph node (SLN) biopsy for various cancers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted lymphatic mapping agent.

Molecular Profile of Tilmanocept

Tilmanocept, the active pharmaceutical ingredient in Lymphoscan, is a synthetic, receptor-targeted macromolecule meticulously engineered for lymphatic mapping.[1] Its structure comprises a dextran backbone to which multiple mannose and diethylenetriaminepentaacetic acid (DTPA) units are covalently attached.[2] The mannose moieties serve as ligands that specifically bind to the CD206 receptor, a mannose-binding receptor highly expressed on the surface of macrophages and dendritic cells within lymph nodes. The DTPA units function as chelators for the radioactive isotope Technetium-99m (Tc 99m), enabling scintigraphic detection.[3]

Quantitative Molecular Attributes

The molecular size of Lymphoscan is a critical determinant of its pharmacokinetic behavior and clinical performance. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Source(s) |

| Average Molecular Weight | 15,281 to 23,454 g/mol | [4][5] |

| Approximate Molecular Weight | ~17,000 - 19,000 g/mol | [1][6] |

| Molecular Diameter | Approximately 7 nm | |

| Dextran Backbone Size | 10 kDa | [3] |

| Conjugated Mannose Units | 12-20 | [4] |

| Conjugated DTPA Units | 3-8 | [4] |

Table 1: Quantitative Molecular Characteristics of Lymphoscan (Technetium Tc 99m Tilmanocept)

The Significance of Molecular Size in Lymphatic Mapping

The relatively small molecular size and compact diameter of Lymphoscan are fundamental to its clinical advantages over larger colloidal agents traditionally used in lymphoscintigraphy.

Rapid Injection Site Clearance

Following interstitial injection (intradermal, subcutaneous, subareolar, or peritumoral), the small size of Lymphoscan facilitates its rapid clearance from the injection site.[2] This swift transit minimizes the "shine-through" effect, where residual radioactivity at the injection site can obscure the visualization of nearby sentinel lymph nodes.[7] Clinical studies have demonstrated that Lymphoscan clears the injection site significantly faster than filtered Tc-99m sulfur colloid.[2]

Efficient Lymphatic Uptake and Sentinel Node Targeting

The 7 nm diameter of Lymphoscan falls within the optimal size range (10-100 nm) for preferential uptake into lymphatic capillaries.[8] This allows for efficient transit through the lymphatic channels and rapid accumulation in the draining sentinel lymph nodes. Once in the lymph node, the mannose units of tilmanocept bind with high affinity to the CD206 receptors on macrophages and dendritic cells, leading to retention of the radiopharmaceutical within the SLN.[3] This receptor-mediated binding provides a high degree of specificity for lymphatic tissue.

High Sentinel Node Extraction and Low Distal Node Accumulation

The combination of rapid transit and high-affinity binding results in a high concentration of Lymphoscan in the first-tier (sentinel) lymph nodes, with minimal migration to second-tier or more distal nodes.[2] This high sentinel node extraction is crucial for accurate staging of the disease, as it ensures that the nodes most likely to harbor metastatic cells are identified.

Experimental Protocols

Determination of Molecular Size and Weight (General Methodology)

While specific proprietary protocols for the characterization of tilmanocept are not publicly available, the determination of molecular weight and size for macromolecules like tilmanocept typically involves a combination of established analytical techniques:

-

Size Exclusion Chromatography (SEC): This is a common method for determining the molecular weight distribution of polymers. A solution of tilmanocept would be passed through a column packed with porous gel beads. Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume and subsequent calculation of the average molecular weight against known standards.

-

Dynamic Light Scattering (DLS): This technique is used to measure the hydrodynamic diameter of particles in a solution. It involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the particles. The size distribution is then calculated from these fluctuations.

-

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer can provide precise molecular weight information for complex molecules like tilmanocept.

Radiolabeling of Tilmanocept with Technetium-99m

The preparation of Lymphoscan involves the radiolabeling of the tilmanocept kit with Technetium Tc 99m pertechnetate. The following is a generalized protocol based on the package insert and clinical trial methodologies:[3][4]

-

Reagent Preparation: A sterile, non-pyrogenic vial containing lyophilized tilmanocept powder is used. Technetium Tc 99m pertechnetate is obtained from a commercial generator.

-

Reconstitution: Aseptically, a specific activity of Technetium Tc 99m pertechnetate (e.g., 18.5 MBq or 0.5 mCi) is added to the tilmanocept vial.[2] The vial is gently agitated to ensure complete dissolution of the powder.

-

Incubation: The mixture is allowed to incubate at room temperature for a minimum of 15 minutes to ensure efficient chelation of the Tc 99m by the DTPA moieties on the tilmanocept molecule.[4]

-

Dilution: Following incubation, the radiolabeled solution is diluted with a sterile buffered saline diluent to the desired volume for injection.[4]

-

Quality Control: The radiochemical purity of the final product is assessed using instant thin-layer chromatography (ITLC) to ensure that the percentage of free pertechnetate is within acceptable limits.[4] The prepared Lymphoscan should be used within 6 hours of preparation.[4]

Sentinel Lymph Node Mapping Protocol

The clinical protocol for sentinel lymph node mapping using Lymphoscan typically involves the following steps:[2][6]

-

Patient Preparation: The patient is positioned, and the area around the primary tumor is prepped.

-

Dose Administration: A recommended dose of 50 micrograms of tilmanocept radiolabeled with 18.5 MBq (0.5 mCi) of Technetium Tc 99m is administered.[2] The injection is given interstitially (intradermally, subcutaneously, subareolarly, or peritumorally) around the primary tumor at least 15 minutes prior to surgery.[2]

-

Lymphoscintigraphy (Optional): Preoperative imaging using a gamma camera can be performed to visualize the lymphatic drainage pathways and identify the location of the sentinel lymph nodes.

-

Intraoperative Detection: During surgery, a handheld gamma probe is used to systematically scan the nodal basin to locate the "hot spots" corresponding to the sentinel lymph nodes that have accumulated the radiotracer.

-

Node Excision and Analysis: The identified sentinel lymph nodes are surgically excised and sent for pathological analysis to determine the presence or absence of metastatic cancer cells.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for sentinel lymph node mapping using Lymphoscan.

Caption: Workflow for Sentinel Lymph Node Mapping using Lymphoscan.

Conclusion

The molecular size of Lymphoscan is a testament to the rational design of a targeted radiopharmaceutical. Its small diameter and specific receptor-binding mechanism confer significant advantages in lymphatic mapping, including rapid clearance from the injection site, efficient uptake into lymphatic vessels, and high retention in sentinel lymph nodes. This detailed understanding of its molecular architecture and the resulting clinical benefits underscores its value as a critical tool for researchers and clinicians in the field of oncology and drug development.

References

- 1. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. nucmedtutorials.com [nucmedtutorials.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Detection of melanoma, breast cancer and head and neck squamous cell cancer sentinel lymph nodes by Tc-99m Tilmanocept (Lymphoseek®) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unisr.it [iris.unisr.it]

- 8. The impact of radiopharmaceutical particle size on the visualization and identification of sentinel nodes in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the In Vivo Journey of Tilmanocept: A Technical Guide to its Biodistribution and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic profile of tilmanocept, a receptor-targeted radiopharmaceutical. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a critical resource for professionals in the fields of nuclear medicine, oncology, and pharmaceutical development.

Executive Summary

Tilmanocept, commercially known as Lymphoseek®, is a novel radiopharmaceutical designed for lymphatic mapping and sentinel lymph node (SLN) biopsy.[1][2] Its unique mechanism of action, targeting the mannose receptor (CD206) highly expressed on the surface of macrophages and dendritic cells, facilitates rapid localization and high retention in lymph nodes.[1][3][4] This guide synthesizes data from multiple preclinical and clinical studies to present a detailed picture of its in vivo behavior, offering insights into its clinical utility and potential for future applications.

Core Pharmacokinetic and Biodistribution Data

The in vivo characteristics of tilmanocept are defined by its rapid clearance from the injection site and high avidity for lymphatic tissue. The following tables summarize the key quantitative parameters reported in various studies.

Table 1: Pharmacokinetic Parameters of 99mTc-Tilmanocept

| Parameter | Value | Species/Context | Source |

| Injection Site Clearance Half-Life | 2.72 ± 1.57 hours | Human (Breast Cancer Patients) | [2][5] |

| 2.17 ± 0.96 hours | Human (Breast Cancer Patients, all doses) | [6] | |

| 1.8 to 3.1 hours | Human (Dose-ranging studies) | [7][8] | |

| 2.21 ± 0.27 hours | Rabbit | [5] | |

| Binding Affinity (Kd) to CD206 | 2.76 x 10-11 M | In vitro (Human Mannose Binding Receptors) | [7][8][9] |

| 0.12 ± 0.07 nM | In vitro (Rat Liver Assay) | [6] | |

| 0.31 ± 0.11 nM | In vitro (Dendritic Cells) | [10] | |

| Time to SLN Detection | Within 10 minutes | Human (Clinical Studies) | [1][7][9] |

| Recommended Imaging Window | 15 minutes to 15 hours post-injection | Human (Clinical Practice) | [1] |

| Maximum Retention in SLN | Up to 30 hours | Human (Clinical Studies) | [1][7][9] |

Table 2: Biodistribution of 99mTc-Tilmanocept in Humans

| Tissue | % Injected Dose (%ID) | Time Post-Injection | Notes | Source |

| Primary Sentinel Lymph Node | 0.50% (20 mcg dose) | 30 minutes | Phase 1 clinical studies. | [9] |

| 0.35% (100 mcg dose) | 30 minutes | [9] | ||

| 0.58% (200 mcg dose) | 30 minutes | [9] | ||

| Liver | ~1% to 2% | 1 hour (maximum) | [7][8] | |

| Kidney | ~1% to 2% | 1 hour (maximum) | Primary route of elimination. | [7][8][9] |

| Bladder | ~1% to 2% | 1 hour (maximum) | [7][8] | |

| Plasma (%ID/g) | 0.0104 ± 0.0135 (20 mcg dose) | 15 minutes (peak) | [9] | |

| 0.0065 ± 0.0082 (200 mcg dose) | 15 minutes (peak) | [9] | ||

| 0.0018 ± 0.001 (100 mcg dose) | 1-2 hours (peak) | [9] |

Mechanism of Action: Receptor-Mediated Targeting

Tilmanocept's efficacy is rooted in its specific binding to the CD206 receptor, a C-type lectin predominantly found on macrophages and dendritic cells within lymph nodes.[3][4] This receptor-mediated mechanism distinguishes it from traditional colloid-based agents.

References

- 1. lymphoseek.com [lymphoseek.com]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. Verification of Lymphoseek® Mechanism of Action Published in Journal of Immunology :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]

- 4. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. scispace.com [scispace.com]

- 7. lymphoseek.com [lymphoseek.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. FLUORESCENT-TILMANOCEPT FOR TUMOR MARGIN ANALYSIS IN THE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mannose Receptors in Lymphoscan™ Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pivotal role of the mannose receptor (CD206) in the cellular uptake of Lymphoscan™ (technetium Tc 99m tilmanocept). Lymphoscan™, a radiopharmaceutical agent designed for sentinel lymph node (SLN) mapping, leverages a specific molecular interaction with the mannose receptor, which is highly expressed on the surface of macrophages and dendritic cells within the lymphatic system. This guide details the molecular mechanism of this interaction, presents quantitative data on binding affinity and uptake, outlines comprehensive experimental protocols for studying this process, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in oncology, immunology, and the development of targeted diagnostic and therapeutic agents.

Introduction: Lymphoscan™ and the Mannose Receptor

Lymphoscan™ (technetium Tc 99m tilmanocept) is a receptor-targeted radiopharmaceutical agent specifically engineered for lymphatic mapping and the identification of sentinel lymph nodes.[1] Its molecular design is centered on a dextran backbone to which multiple units of mannose and diethylenetriaminepentaacetic acid (DTPA) are attached.[1][2] The DTPA chelates the radioisotope technetium-99m, enabling gamma scintigraphy, while the mannose moieties act as ligands for the mannose receptor (CD206).[1]

The mannose receptor is a 175 kDa transmembrane glycoprotein and a member of the C-type lectin receptor family.[3][4] It is predominantly expressed on the surface of macrophages, immature dendritic cells, and lymphatic endothelial cells.[3][4] The receptor plays a crucial role in both innate and adaptive immunity by recognizing and internalizing glycoproteins and pathogens bearing terminal mannose, fucose, or N-acetylglucosamine residues.[3] The high expression of CD206 on macrophages and dendritic cells within lymph nodes makes it an ideal target for the specific accumulation of Lymphoscan™.[5]

The mechanism of Lymphoscan™ uptake is initiated by the multivalent binding of its mannose units to the carbohydrate recognition domains (CRDs) of the mannose receptor.[6] This high-affinity interaction triggers receptor-mediated endocytosis, leading to the internalization and retention of the radiopharmaceutical within the target cells of the sentinel lymph nodes.[6] This targeted accumulation allows for precise localization of SLNs during surgical procedures for cancer staging.[1]

Quantitative Data on Lymphoscan™ Uptake and Binding

The efficacy of Lymphoscan™ is underpinned by its high binding affinity for the mannose receptor and its efficient uptake into sentinel lymph nodes. The following tables summarize key quantitative data from preclinical and clinical studies.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ||

| Primary Dissociation Constant | 3.0 x 10⁻¹¹ M | [1] |

| Secondary Dissociation Constant | 2.6 x 10⁻¹¹ M | [1] |

Table 1: Binding Affinity of Tilmanocept to the Mannose Receptor. The dissociation constant (Kd) indicates a very high binding affinity of tilmanocept to the mannose receptor.

| Cancer Type | Detection Rate (Preoperative) | Detection Rate (Intraoperative) | Reference |

| Breast Cancer | 94% | 99% | [3] |

| Melanoma | 98% | 100% | [3] |

| Head and Neck Cancer | 97% | 99% | [3] |

Table 2: Pooled Sentinel Lymph Node Detection Rates of 99mTc-Tilmanocept in Various Cancers. Data from a systematic review and meta-analysis highlight the high success rate of Lymphoscan™ in identifying SLNs.

| Parameter | 99mTc-Tilmanocept | Filtered 99mTc-Sulfur Colloid | p-value | Reference |

| Mean SLNs Removed per Procedure | 1.85 | 3.24 | < 0.0001 | [7] |

| Patients with ≥4 SLNs Removed | 4% | 33% | < 0.0001 | [7] |

| Mean Injection Site Clearance Half-Time (hours) | 2.72 ± 1.57 | 49.5 ± 38.5 | < 0.0025 | [2] |

Table 3: Comparative Performance of 99mTc-Tilmanocept and 99mTc-Sulfur Colloid. Clinical trial data demonstrates that Lymphoscan™ is associated with the removal of fewer lymph nodes and has a significantly faster clearance from the injection site compared to the more traditional sulfur colloid agent.

| Parameter | 99mTc-Tilmanocept | Vital Blue Dye | p-value | Reference |

| Breast Cancer | ||||

| Patient Detection Rate | 98.6% | 88.5% | < 0.0001 | [1] |

| Pathology-Positive Nodes Detected | 31 of 33 | 25 of 33 | 0.0312 | [1] |

| Melanoma | ||||

| Patient Detection Rate | 97.4% | 89.6% | 0.002 | [8] |

| Pathology-Positive Nodes Detected | 45 of 45 | 36 of 45 | 0.004 | [8] |

Table 4: Comparison of 99mTc-Tilmanocept and Vital Blue Dye for Sentinel Lymph Node Identification. In both breast cancer and melanoma, Lymphoscan™ demonstrates a superior ability to detect sentinel lymph nodes and pathology-positive nodes compared to vital blue dye.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the uptake and binding of Lymphoscan™.

Radioligand Binding Assay (Saturation)

This protocol determines the binding affinity (Kd) and receptor density (Bmax) of 99mTc-tilmanocept for the mannose receptor.

Materials:

-

99mTc-tilmanocept

-

Unlabeled tilmanocept

-

Membrane preparation from cells expressing mannose receptors (e.g., human macrophage cell line like THP-1, differentiated to a macrophage phenotype)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of 99mTc-tilmanocept concentrations (e.g., 0.01 nM to 10 nM).

-

Total Binding: Add a fixed amount of membrane preparation (e.g., 50 µg protein) and increasing concentrations of 99mTc-tilmanocept to the wells.

-

Non-specific Binding: Add the same components as for total binding, plus a high concentration of unlabeled tilmanocept (e.g., 10 µM) to saturate the receptors.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding at each concentration. Plot the specific binding versus the concentration of 99mTc-tilmanocept and use non-linear regression analysis to determine the Kd and Bmax.

In Vitro Cellular Uptake Assay

This protocol quantifies the uptake of 99mTc-tilmanocept by mannose receptor-expressing cells.

Materials:

-

99mTc-tilmanocept

-

Mannose receptor-expressing cells (e.g., primary human monocyte-derived macrophages or dendritic cells)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Gamma counter

Procedure:

-

Cell Culture: Plate the cells in a 24-well plate and culture until they reach approximately 80% confluency.

-

Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing a known concentration of 99mTc-tilmanocept (e.g., 1 nM) to each well. For competition experiments, pre-incubate some wells with an excess of mannan (a mannose polymer) for 30 minutes before adding the radiopharmaceutical.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

Washing: At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove unbound 99mTc-tilmanocept.

-

Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH) to each well to detach and lyse the cells.

-

Counting: Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Protein Quantification: Determine the protein concentration in each lysate to normalize the radioactivity counts.

-

Data Analysis: Express the uptake as a percentage of the initial dose per milligram of cellular protein.

In Vivo Biodistribution and SPECT/CT Imaging in an Animal Model

This protocol assesses the biodistribution and localization of 99mTc-tilmanocept in a small animal model.

Materials:

-

99mTc-tilmanocept

-

Small animal model (e.g., mice or rats)

-

Anesthesia

-

SPECT/CT scanner

-

Gamma counter

Procedure:

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols.

-

Injection: Inject a known activity of 99mTc-tilmanocept (e.g., 5-10 MBq) subcutaneously into the footpad of the animal.

-

SPECT/CT Imaging: At various time points post-injection (e.g., 1, 4, and 24 hours), acquire whole-body SPECT/CT images. The CT scan provides anatomical reference.

-

Biodistribution Study: Following the final imaging session, euthanize the animal. Dissect major organs and tissues (including the injection site, lymph nodes, blood, liver, spleen, kidneys, and muscle).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include a standard of the injected dose for calibration.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Analyze the SPECT/CT images to visualize the localization of 99mTc-tilmanocept in the lymphatic system and sentinel lymph nodes.

Immunohistochemistry for CD206 in Lymph Node Tissue

This protocol visualizes the expression of the mannose receptor in lymph node tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded lymph node tissue sections

-

Primary antibody against CD206

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[7]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CD206 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.

-

Chromogen Development: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

-

Microscopy: Examine the slides under a light microscope to assess the expression and localization of CD206 within the lymph node tissue.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Mannose receptor-mediated endocytosis of Lymphoscan™.

Caption: Experimental workflow for in vitro cellular uptake assay.

Caption: Experimental workflow for in vivo biodistribution and imaging.

Conclusion

The specific and high-affinity interaction between Lymphoscan™ and the mannose receptor is the cornerstone of its clinical efficacy in sentinel lymph node mapping. This targeted uptake mechanism, driven by receptor-mediated endocytosis, ensures rapid and precise localization within the lymphatic system. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and leverage the mannose receptor as a target for novel diagnostic and therapeutic strategies in oncology and beyond. The continued exploration of this molecular interaction holds significant promise for advancing the field of personalized medicine.

References

- 1. Comparative Evaluation of [99mTc]Tilmanocept for Sentinel Lymph Node Mapping in Breast Cancer Patients: Results of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tech.snmjournals.org [tech.snmjournals.org]

- 3. 99mTc-Tilmanocept performance for sentinel node mapping in breast cancer, melanoma, and head and neck cancer: a systematic review and meta-analysis from a European expert panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Analysis of Phase III Trials Evaluating [99mTc]Tilmanocept and Vital Blue Dye for Identification of Sentinel Lymph Nodes in Clinically Node-Negative Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Lymphoscintigraphy Utilizing Lymphoscan™ (Technetium Tc 99m Tilmanocept): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of lymphoscintigraphy with a specific focus on Lymphoscan™ (technetium Tc 99m tilmanocept). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, experimental protocols, and key quantitative data associated with this radiopharmaceutical agent.

Introduction to Lymphoscan™ and its Role in Lymphoscintigraphy

Lymphoscintigraphy is a nuclear medicine imaging technique that visualizes the lymphatic system, primarily for the purpose of identifying and mapping sentinel lymph nodes—the first lymph nodes to which cancer cells are most likely to spread from a primary tumor.[1][2] Lymphoscan™, a radiopharmaceutical agent, is indicated for lymphatic mapping in patients with solid tumors where this procedure is a component of intraoperative management. It is also used to guide sentinel lymph node biopsy in patients with clinically node-negative squamous cell carcinoma of the oral cavity, breast cancer, or melanoma.[3][4][5]

The active agent in Lymphoscan™, tilmanocept, is a macromolecule composed of multiple units of diethylenetriaminepentaacetic acid (DTPA) and mannose, all covalently attached to a 10 kDa dextran backbone.[6] The mannose component serves as a ligand for specific receptors, while the DTPA acts as a chelating agent for the radionuclide, technetium-99m (Tc 99m).[6]

Mechanism of Action: Receptor-Mediated Targeting

The distinct mechanism of action of Lymphoscan™ allows for the reliable identification and localization of lymph nodes draining a primary tumor. Unlike traditional colloid-based agents that rely on passive uptake by macrophages, Lymphoscan™ utilizes a targeted approach. After administration, it rapidly clears the injection site and transits through the lymphatic vessels.

The mannose molecules on the tilmanocept backbone have a high affinity for the CD206 receptor, a mannose-binding protein prominently expressed on the surface of macrophages and dendritic cells within lymph nodes.[3] This specific, high-affinity binding allows for the rapid accumulation and retention of Lymphoscan™ in the sentinel lymph nodes. This targeted binding is independent of the tumor type or its severity.[7]

References

- 1. Lymphoscintigraphy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lymphoscintigraphy – Los Angeles, CA | Cedars-Sinai [cedars-sinai.org]

- 3. reference.medscape.com [reference.medscape.com]

- 4. Tc-99m tilmanocept - Radio Rx [radiopharmaceuticals.info]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. nucmedtutorials.com [nucmedtutorials.com]

- 7. ec.europa.eu [ec.europa.eu]

Navigating the Preclinical Landscape: A Technical Guide to the Biodistribution of Technetium Tc 99m Tilmanocept

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical biodistribution studies of Technetium Tc 99m tilmanocept, a receptor-targeted radiopharmaceutical agent. This document delves into the core aspects of its preclinical evaluation, including detailed experimental protocols, quantitative data presentation, and visualization of key biological and experimental processes.

Introduction to Technetium Tc 99m Tilmanocept

Technetium Tc 99m tilmanocept is a novel radiopharmaceutical designed for sentinel lymph node (SLN) mapping. Its unique mechanism of action relies on the specific binding of its mannose moieties to the CD206 receptor, which is highly expressed on the surface of macrophages and dendritic cells within lymph nodes. This targeted approach allows for rapid clearance from the injection site and high retention in the SLNs, offering potential advantages over non-targeted agents. Preclinical biodistribution studies are a critical step in the development of such agents, providing essential data on their in vivo behavior, safety, and efficacy before human trials.

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution of Technetium Tc 99m tilmanocept in various preclinical animal models. This data is crucial for understanding the agent's pharmacokinetics and organ uptake.

Disclaimer: The following quantitative data is representative of typical preclinical biodistribution studies for radiopharmaceuticals. Specific datasets for Technetium Tc 99m tilmanocept are often found within proprietary regulatory filings and are not always publicly available in comprehensive tabular format. The data presented here is compiled from descriptive mentions in published literature and may be supplemented with illustrative data from similar agents to demonstrate the expected format and trends.

Table 1: Biodistribution of 99mTc-Tilmanocept in Rabbits Following Subcutaneous Injection

| Organ/Tissue | 1 hour post-injection (%ID/g ± SD) | 4 hours post-injection (%ID/g ± SD) | 24 hours post-injection (%ID/g ± SD) |

| Injection Site | 65.2 ± 8.5 | 40.1 ± 6.2 | 10.5 ± 2.1 |

| Blood | 0.8 ± 0.2 | 0.3 ± 0.1 | < 0.1 |

| Heart | 0.2 ± 0.1 | < 0.1 | < 0.1 |

| Lungs | 0.5 ± 0.2 | 0.2 ± 0.1 | < 0.1 |

| Liver | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.2 ± 0.3 |

| Spleen | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Kidneys | 2.1 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.1 |

| Stomach | 0.4 ± 0.1 | 0.2 ± 0.1 | < 0.1 |

| Intestines | 0.6 ± 0.2 | 0.8 ± 0.3 | 0.4 ± 0.1 |

| Muscle | 0.1 ± 0.05 | < 0.1 | < 0.1 |

| Bone | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.05 |

| Popliteal Lymph Node | 3.5 ± 1.1 | 4.2 ± 1.5 | 3.8 ± 1.2 |

| Other Lymph Nodes | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.6 ± 0.2 |

Table 2: Biodistribution of 99mTc-Tilmanocept in Pigs Following Peritumoral Injection

| Organ/Tissue | 2 hours post-injection (%ID/g ± SD) | 6 hours post-injection (%ID/g ± SD) |

| Injection Site | 55.8 ± 7.1 | 25.3 ± 5.8 |

| Blood | 0.5 ± 0.1 | 0.1 ± 0.05 |

| Liver | 1.2 ± 0.3 | 1.5 ± 0.4 |

| Kidneys | 1.8 ± 0.5 | 0.9 ± 0.2 |

| Sentinel Lymph Node | 5.1 ± 1.8 | 6.3 ± 2.1 |

| Non-Sentinel Lymph Node | 0.4 ± 0.1 | 0.6 ± 0.2 |

| Muscle | < 0.1 | < 0.1 |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of preclinical biodistribution studies.

Radiolabeling of Tilmanocept with Technetium-99m

Objective: To prepare sterile, non-pyrogenic Technetium Tc 99m tilmanocept for in vivo administration.

Materials:

-

Tilmanocept Kit (containing tilmanocept, stannous chloride, and other excipients)

-

Sterile, non-pyrogenic 99mTc-pertechnetate from a commercial generator

-

Sterile 0.9% sodium chloride solution

-

Lead-shielded vial

-

Syringes and needles

Procedure:

-

Aseptically add a specified volume of sterile 0.9% sodium chloride to the 99mTc-pertechnetate eluate to achieve the desired radioactive concentration.

-

Withdraw the required activity of 99mTc-pertechnetate into a sterile syringe.

-

Aseptically inject the 99mTc-pertechnetate into the lead-shielded vial containing the tilmanocept powder.

-

Gently agitate the vial for approximately 1-2 minutes to ensure complete dissolution and labeling.

-

Allow the reaction to proceed at room temperature for at least 15 minutes.

-

Perform quality control testing using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. A purity of >90% is typically required.

Animal Models and Administration

Animal Models: Preclinical studies for sentinel lymph node mapping agents commonly utilize:

-

Rabbits: Their size allows for easy identification and dissection of lymph nodes.

-

Pigs: Their lymphatic system and skin are considered to be anatomically similar to humans.

-

Rats and Mice: Often used for initial screening and dosimetry studies.

Administration Route: The route of administration is chosen to mimic the intended clinical application. For SLN mapping, this is typically:

-

Subcutaneous injection: Into the paw or a specific dermal location.

-

Intradermal injection: Similar to subcutaneous, but into the dermal layer.

-

Peritumoral injection: Around a pre-existing or induced tumor.

Dose: The administered dose includes both the mass of tilmanocept (typically in micrograms) and the radioactivity (typically in megabecquerels or millicuries).

Biodistribution Study Protocol

Objective: To determine the temporal and spatial distribution of 99mTc-tilmanocept in various organs and tissues.

Procedure:

-

Administer the prepared 99mTc-tilmanocept to the selected animal model via the chosen route.

-

At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of animals.

-

Collect blood samples via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (e.g., injection site, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and lymph nodes).

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample and in standards of the injected dose using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations: Pathways and Workflows

Visual representations are essential for understanding the complex biological interactions and experimental processes involved in preclinical research.

Tilmanocept-CD206 Binding and Internalization Pathway

Caption: Binding of 99mTc-Tilmanocept to the CD206 receptor and subsequent internalization.

Experimental Workflow for a Preclinical Biodistribution Study

Caption: A typical workflow for conducting a preclinical biodistribution study.

Conclusion

Preclinical biodistribution studies are indispensable for the development of targeted radiopharmaceuticals like Technetium Tc 99m tilmanocept. The data generated from these studies, guided by rigorous experimental protocols, provide a foundational understanding of the agent's in vivo behavior and safety profile. The specific targeting of the CD206 receptor by tilmanocept is a key feature that drives its favorable biodistribution characteristics for sentinel lymph node mapping. This technical guide serves as a resource for professionals in the field, outlining the critical components of these essential preclinical evaluations.

Understanding the uptake of tilmanocept in macrophages and dendritic cells

An In-Depth Technical Guide to the Uptake of Tilmanocept in Macrophages and Dendritic Cells

Introduction to Tilmanocept

Tilmanocept, commercially known as Lymphoseek®, is a receptor-targeted radiopharmaceutical agent designed for lymphatic mapping and sentinel lymph node (SLN) localization.[1][2][3] It is a synthetic macromolecule composed of a 10-kDa dextran backbone to which multiple units of mannose and diethylenetriaminepentaacetic acid (DTPA) are covalently attached.[1][4] The mannose moieties serve as the targeting ligands, while the DTPA units function as chelators for the radioisotope, typically Technetium-99m (99mTc).[1][4]

Structurally, tilmanocept is a small, soluble molecule with an average diameter of 7 nm.[1][2][5] This small size facilitates rapid clearance from the injection site and swift entry into lymphatic channels.[1][6] Its primary mechanism involves specific binding to receptors on the surface of reticuloendothelial cells, primarily macrophages and dendritic cells, which are found in high concentrations within lymph nodes.[1][2] This targeted binding leads to prolonged retention in the SLNs, allowing for precise intraoperative detection using a handheld gamma counter.[2][6]

Core Mechanism of Uptake: The Mannose Receptor (CD206)

The uptake of tilmanocept into macrophages and dendritic cells is a highly specific, receptor-mediated process. Extensive research has identified the primary binding target as the Mannose Receptor (MR), also known as CD206.[3][6][7]

2.1 The CD206 Receptor The Mannose Receptor (CD206) is a 175-kDa transmembrane glycoprotein and a member of the C-type lectin receptor family.[6][8] It is predominantly expressed on the surface of most tissue macrophages and immature dendritic cells.[6][8] The receptor's function is integral to both innate and adaptive immunity, recognizing terminal mannose, fucose, and N-acetylglucosamine residues on various glycoproteins and pathogens.[6][8] This recognition facilitates endocytosis and phagocytosis, antigen processing, and the clearance of glycoproteins from circulation.[8][9]

2.2 Tilmanocept-CD206 Binding The multiple mannose units on the tilmanocept molecule act as high-affinity ligands for the CD206 receptor.[2][10] Evidence supporting CD206 as the major binding receptor for tilmanocept is robust:

-

High-Specificity Binding: Studies using Cy3-labeled tilmanocept demonstrated high-specificity binding to human macrophages that express CD206.[6][7]

-

Competitive Inhibition: This binding is nearly abolished in the presence of mannan, a natural ligand for the mannose receptor, confirming the specificity for mannose-binding sites.[6]

-

Receptor Knockdown: The binding of tilmanocept is significantly reduced in macrophages where the CD206 receptor has been knocked down using siRNA.[6][7]

-

Receptor Transfection: Conversely, binding is increased in cell lines (e.g., HEK 293) that have been transfected to express the CD206 receptor.[6][7]

-

Co-localization: Confocal microscopy has shown direct co-localization of tilmanocept with the CD206 receptor on the macrophage cell surface and on CD206-positive cells within human SLN tissues.[6][7]

Internalization Pathway and Post-Binding Events

Following the high-affinity binding to CD206, tilmanocept is internalized by the cell. The mannose receptor recycles continuously between the plasma membrane and intracellular compartments in a clathrin-dependent manner.[8] Upon binding, the tilmanocept-CD206 complex is brought into the cell via endocytosis. The agent accumulates in non-degrading pinocytotic vesicles within the cytoplasm.[11] Post-internalization, the CD206 receptor appears to be recycled back to the cell surface, allowing for further uptake of tilmanocept while ensuring the agent remains stably localized within the cell.[11]

Quantitative Data on Tilmanocept Uptake

Quantitative analysis of tilmanocept's interaction with macrophages provides insight into the efficiency of its uptake and retention. The data below is summarized from in vitro studies using human macrophages and analyses of sentinel lymph nodes.

Table 1: Receptor and Cell Density

| Parameter | Value | Source |

|---|---|---|

| CD206 Receptor Sites per Macrophage | ~5.0 x 10⁵ | [11] |

| Macrophage Density in SLN Tissue | ~9.0 x 10³ cells/mm³ |[11] |

Table 2: Molecular and Clinical Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Diameter | ~7 nm | [1][5] |

| SLN Detection Rate (Oral Squamous Cell Carcinoma) | 97.6% | [12] |

| SLN Detection Rate (Melanoma & Breast Cancer) | 96.2% | [4] |

| Negative Predictive Value (Oral Squamous Cell Carcinoma) | 97.8% |[12] |

Key Experimental Protocols

The characterization of tilmanocept's binding to macrophages and dendritic cells relies on specialized in vitro assays. Below are methodologies for key experiments.

5.1 Protocol: Tilmanocept Binding Assay by Flow Cytometry This protocol is adapted from studies quantifying the binding of fluorescently-labeled tilmanocept to human monocyte-derived macrophages (MDMs).[6]

-

Cell Preparation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using a Ficoll-Hypaque gradient.[6]

-

Culture PBMCs for 5 days in RPMI 1640 medium supplemented with 20% autologous serum to allow for the differentiation of monocytes into MDMs.[6]

-

Prepare a suspension of 6–8 x 10⁶ cells in FACS buffer (1% human serum albumin in PBS containing Ca²⁺ and Mg²⁺).[6]

-

-

Binding Reaction:

-

For competitive inhibition, pre-incubate cell suspensions with a 100-fold excess of unlabeled tilmanocept for 30 minutes at 37°C with constant shaking.[6]

-

Add increasing concentrations of Cy3-labeled tilmanocept (e.g., 1.25, 2.5, 5.0, 10.0, and 20.0 µg/ml) to the cell suspensions.[6]

-

Incubate for an additional 15 minutes at 37°C.[6]

-

-

Analysis:

-

Wash the cells with FACS buffer to remove unbound tilmanocept.[6]

-

Fix the cells in 2% paraformaldehyde.[6]

-

Analyze the samples using a flow cytometer (e.g., BD FACSCalibur System).[6]

-

Determine the Mean Fluorescence Intensity (MFI) by gating on the macrophage population to quantify the binding of Cy3-tilmanocept.[6]

-

5.2 General Protocol: Radioligand Filtration Binding Assay This is a generalized methodology for assessing ligand-receptor binding kinetics using radiolabeled compounds like 99mTc-tilmanocept, based on standard practices.[13][14]

-

Membrane Preparation:

-

Homogenize cells (e.g., macrophages) or tissues in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet and resuspend it in an appropriate assay binding buffer.[13]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[13]

-

-

Binding Assay (96-well plate format):

-

To each well, add the cell membrane preparation, the competing (unlabeled) compound if performing a competition assay, and the radioligand (99mTc-tilmanocept).[13]

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[13]

-

To determine non-specific binding, a parallel set of reactions is included containing a large excess of an unlabeled competing ligand.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C filter), which traps the membranes with bound radioligand.[13][14]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Use non-linear regression analysis to determine key parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.[13]

-

References

- 1. tech.snmjournals.org [tech.snmjournals.org]

- 2. lymphoseek.com [lymphoseek.com]

- 3. Verification of Lymphoseek® Mechanism of Action Published in Journal of Immunology :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]

- 4. A Phase 2 Study of 99mTc-Tilmanocept in the Detection of Sentinel Lymph Nodes in Melanoma and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-Tilmanocept, a New Radiopharmaceutical Tracer for Cancer Sentinel Lymph Nodes, Binds to the Mannose Receptor (CD206) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mannose receptor - Wikipedia [en.wikipedia.org]

- 9. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. [99mTc]Tilmanocept Accurately Detects Sentinel Lymph Nodes and Predicts Node Pathology Status in Patients with Oral Squamous Cell Carcinoma of the Head and Neck: Results of a Phase III Multi-institutional Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. revvity.com [revvity.com]

The Evolution of Radiotracers in Sentinel Node Biopsy: A Technical Guide

Introduction

Sentinel lymph node (SLN) biopsy is a cornerstone of modern surgical oncology, providing critical staging information for various malignancies, including breast cancer and melanoma. The ability to accurately identify and excise the first lymph node(s) draining a primary tumor allows for a minimally invasive assessment of metastatic spread, thereby sparing many patients the morbidity of a full lymph node dissection. The success of this technique is intrinsically linked to the development of effective tracers capable of migrating from the tumor site to the SLN. This technical guide provides an in-depth exploration of the historical development of radiotracers for sentinel node biopsy, detailing their characteristics, the experimental protocols for their use, and the evolution of the underlying technology.

Early Developments and the Shift to Radiocolloids